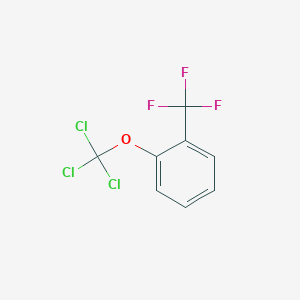

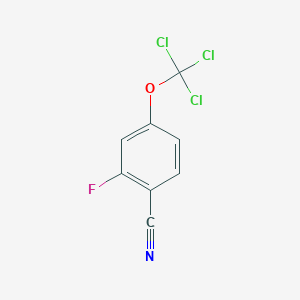

![molecular formula C9H14O2 B1404560 Spiro[2.5]octane-5-carboxylic acid CAS No. 1314390-66-3](/img/structure/B1404560.png)

Spiro[2.5]octane-5-carboxylic acid

描述

Spiro[2.5]octane-5-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It is a useful organic synthesis intermediate . The name “spiro” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of Spiro[2.5]octane-5-carboxylic acid involves several steps . It starts with a conventional industrial raw material 1,3-cyclohexanedione, which reacts with methanol through the catalysis of concentrated sulfuric acid to obtain 3-methoxy-cyclohexenone. This is then cyclized with an ethyl Grignard reagent in the presence of Lewis acid to obtain 5-methoxyspiro [2.5]oct-4-ene. In the presence of p-toluenesulfonic acid, 5-methoxyspiro [2.5]oct-4-ene is stirred in tert-methyl ether at room temperature to obtain spiro [2.5]oct-5-one. Finally, in the presence of alkali and ethanol, spiro [2.5]oct-5-one reacts with p-tosyl isonitrile at 50 DEG C by taking dimethoxyethane as a solvent to obtain spirao [2.5]oct-5-nitrile. Reflux hydrolysis is performed in an alkaline condition to obtain spiro [2.5]octane-5-carboxylic acid .Molecular Structure Analysis

Spiro[2.5]octane-5-carboxylic acid is defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Spiro[2.5]octane-5-carboxylic acid include methoxylation, cyclization, stirring in tert-methyl ether, reaction with p-tosyl isonitrile, and reflux hydrolysis .科学研究应用

1. Cycloaddition Reactions and Organic Synthesis

Spiro[2.5]octane derivatives have been used extensively in cycloaddition reactions. Tsuno et al. (2006) explored the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones, leading to the formation of spiro compounds with β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006).

2. Synthesis of Glutamic Acid Analogues

Chernykh et al. (2014) synthesized stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid. This work highlights the use of spiro[2.5]octane derivatives in constructing complex molecular structures that are analogues of glutamic acid (Chernykh et al., 2014).

3. Mechanistic Studies in Enzymatic Oxidation

Spiro[2.5]octane derivatives have also been used to study the mechanisms of enzymatic reactions. Auclair et al. (2002) used spiro[2.5]octane as a probe to investigate the hydrocarbon hydroxylation mechanisms of mammalian and bacterial cytochrome P450 enzymes (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

4. Development of Synthetic Methods

Jin et al. (2015) developed a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. This method demonstrates the versatility of spiro[2.5]octane derivatives in organic synthesis (Jin et al., 2015).

安全和危害

While specific safety and hazards information for Spiro[2.5]octane-5-carboxylic acid is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Spiro-type host materials with rigidified skeletons, such as Spiro[2.5]octane-5-carboxylic acid, are promising for obtaining high performance RGB-based phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on QAF-TRZ stems from its better hole transport capability, resulting in a superior charge recombination efficiency .

属性

IUPAC Name |

spiro[2.5]octane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQTCPUNHQTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

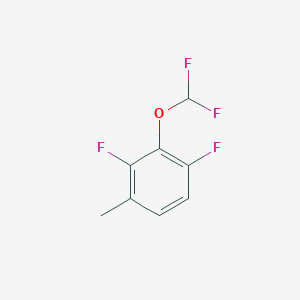

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

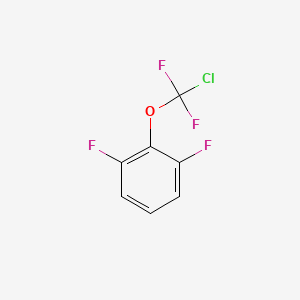

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)